![molecular formula C24H20N2O4 B11079933 3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079933.png)
3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes hydroxyl, phenyl, benzoyl, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst.
Cyclization: This step involves the formation of the pyrrolidine ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carbonyl groups may yield secondary alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Recent studies have demonstrated that pyrrole derivatives, including compounds similar to 3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one, exhibit potent antibacterial properties. For instance, derivatives containing pyrrole structures have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In a comparative study, some pyrrole-based compounds displayed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like vancomycin .
Case Study:
A study evaluated the antibacterial efficacy of various pyrrole derivatives against Staphylococcus aureus. The results indicated that specific modifications in the molecular structure led to a >62-fold increase in potency compared to traditional treatments. This suggests that the compound's structure could be optimized for enhanced antibacterial activity .
2. Antiviral Properties
Compounds featuring nitrogen heterocycles, such as pyrroles, have been investigated for their antiviral capabilities. Research has shown that certain pyrrole derivatives can inhibit viral replication effectively. For example, specific substitutions at various positions of the pyrrole ring have resulted in compounds with promising anti-HIV activity .
Case Study:
In a recent investigation of antiviral agents, a series of substituted pyrroles were synthesized and tested against HIV. Some compounds exhibited IC50 values in the low micromolar range, indicating their potential as effective antiviral agents .
Anticancer Potential
The compound also shows promise in cancer treatment research. Pyrrole derivatives have been recognized for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Data Table: Anticancer Activity of Pyrrole Derivatives
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1-(2-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 3-HYDROXY-5-(4-HYDROXYPHENYL)-4-(4-METHYLBENZOYL)-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
3-Hydroxy-5-(4-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H24N2O4
- Molecular Weight : 420.46 g/mol
- CAS Number : [Insert CAS number if available]
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : The compound shows promise in inhibiting bacterial growth.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It can affect pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Case Studies and Experimental Data
Several studies have investigated the biological activities of this compound:
-
Anticancer Studies :
- A study conducted on HeLa and MCF-7 cell lines demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests strong antiproliferative activity against these cancer types.
-
Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate antibacterial properties.
-
Antioxidant Capacity :
- The compound exhibited an IC50 value of 15 µM in DPPH radical scavenging assays, demonstrating significant antioxidant potential comparable to standard antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H20N2O4/c1-15-4-6-18(7-5-15)22(28)20-21(17-8-10-19(27)11-9-17)26(24(30)23(20)29)14-16-3-2-12-25-13-16/h2-13,21,27-28H,14H2,1H3/b22-20+ |
InChI Key |
RPGNNFORMUXRCZ-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)O)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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